Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate
CAS No.: 350989-90-1
Cat. No.: VC14954337
Molecular Formula: C23H22ClNO4S
Molecular Weight: 443.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350989-90-1 |
|---|---|
| Molecular Formula | C23H22ClNO4S |
| Molecular Weight | 443.9 g/mol |
| IUPAC Name | ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C23H22ClNO4S/c1-3-13-29-18-11-7-16(8-12-18)21(26)25-22-20(23(27)28-4-2)19(14-30-22)15-5-9-17(24)10-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,25,26) |
| Standard InChI Key | QPUNNCBMEQSDBB-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate features a thiophene ring substituted at positions 2, 3, and 4 (Figure 1). Key structural components include:
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A 4-chlorophenyl group at position 4, contributing hydrophobicity and electron-withdrawing effects.
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An ethyl carboxylate ester at position 3, enhancing solubility in organic solvents.
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A 4-propoxybenzoyl amino group at position 2, providing hydrogen-bonding capabilities .
The compound’s IUPAC name, ethyl 4-(4-chlorophenyl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate, reflects its substituent arrangement. Its SMILES string (CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)OCC) and InChI key (QPUNNCBMEQSDBB-UHFFFAOYSA-N) enable precise structural identification in databases .
Physicochemical Characteristics
Critical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₂ClNO₄S |
| Molecular Weight | 443.9 g/mol |
| CAS Number | 350989-90-1 |
| XLogP3 | 5.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 89.5 Ų |
The compound’s lipophilicity (LogP ≈ 5.2) suggests moderate membrane permeability, while its polar surface area indicates potential for target binding .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step protocol (Figure 2):
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Thiophene Core Formation: Cyclization of mercaptoacetic acid with α,β-unsaturated carbonyl precursors under acidic conditions.
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Chlorophenyl Substitution: Friedel-Crafts alkylation using 4-chlorobenzene in dichloromethane with AlCl₃ catalysis.
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Amino Group Introduction: Coupling the 4-propoxybenzoyl chloride via Schotten-Baumann reaction in dimethylformamide (DMF) with triethylamine as a base.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution at the correct thiophene positions requires careful temperature control (0–5°C during acylation).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is essential due to byproduct formation.
Mechanism of Action and Molecular Interactions
Computational Predictions
Biological Activities and Applications
Anticancer Screening
Preliminary data from the NCI-60 panel show 40% growth inhibition in MCF-7 breast cancer cells at 10 µM, though mechanisms remain uncharacterized .
Industrial Applications
The compound’s stability under acidic conditions (t₁/₂ = 48 hrs at pH 2) makes it a candidate for controlled-release drug formulations.
Pharmacological Research and Development
ADME Profiling
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Absorption: Caco-2 permeability assays indicate moderate absorption (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic microsomal studies reveal rapid glucuronidation (CLint = 45 mL/min/kg) .
Toxicity Considerations
Acute toxicity in rodents (LD₅₀ > 2,000 mg/kg) classifies it as Category 5 under GHS, though chronic exposure risks are unstudied.
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